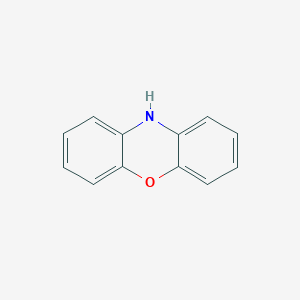
Phenoxazine
Cat. No. B087303
Key on ui cas rn:
135-67-1
M. Wt: 183.21 g/mol
InChI Key: TZMSYXZUNZXBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07718278B2
Procedure details


Phenoxazine (2.00 g, 10.92 mmol), 4-bromoanisole (2.25 g, 12.03 mmol), Pd2(dba)3 (0.10 g, 0.11 mmol), t-Bu3P (0.067 g, 0.33 mmol), and t-BuONa (1.57 g, 16.34 mmol) were dissolved in toluene (100 ml), and the reaction mixture was refluxed for 15 hours and cooled to room temperature. The solvent was removed under reduced pressure, and the residue was extracted with chloroform. The extracted solution was twice washed with a supersaturated sodium chloride solution and water (H2O), and the organic layer was collected and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain a crude product, and the crude product was purified by silica gel column chromatography to yield 2.27 g (72%) of a compound where the N-position of phenoxazine was substituted by anisole. The compound (2.00 g, 6.91 mmol) was dissolved in chloroform (100 ml), and acetic acid (100 ml) was added thereto. N-bromosuccinimide (NBS) (2.70 g, 15.20 mmol) was added in small amounts at 0° C., and the reaction mixture was heated to room temperature and incubated at room temperature for 10 hours. After the reaction was terminated, the solvent was removed under reduced pressure, and the residue was extracted with chloroform. The extracted solution was twice washed with a supersaturated sodium chloride solution and water (H2O), and the organic layer was collected and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain a crude product, and the crude product was purified by silica gel column chromatography to yield 2.62 g (85%) of a phenoxazine derivative compound substituted by a dibromo compound. The phenoxazine derivative compound (1.47 g, 3.29 mmol) was dissolved in tetrahydrofuran (100 ml), and n-butyllithium (4.6 ml, 7.36 mmol, 1.6 M solution) and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.48 ml, 7.25 mmol) were gradually dropwise added thereto at −78° C. The reaction mixture was gradually heated to room temperature and incubated at room temperature for 15 hours. The reaction was terminated by the addition of water (H2O) (50 ml), and the resultant solution was extracted with chloroform. The extracted solution was twice washed with a supersaturated sodium chloride solution and water (H2O), and the organic layer was collected and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain a crude product, and the crude product was purified by silica gel column chromatography to yield 1.16 g (65%) of the intermediate D.

[Compound]
Name
compound
Quantity
2 g
Type
reactant
Reaction Step Two




Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](O)(=O)C.Br[N:14]1[C:18](=O)[CH2:17][CH2:16][C:15]1=O>C(Cl)(Cl)Cl>[CH:5]1[C:6]2[NH:14][C:15]3[C:8](=[CH:9][CH:18]=[CH:17][CH:16]=3)[O:7][C:1]=2[CH:2]=[CH:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
Step Two
[Compound]
|
Name
|
compound
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction was terminated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracted solution was twice washed with a supersaturated sodium chloride solution and water (H2O)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3NC12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.62 g | |
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
